N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound, featuring both pyrazole and pyridine rings, makes it a valuable candidate for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid . This reaction yields a combinatorial library of tetra- and persubstituted pyrazolopyridine derivatives. The reaction conditions are optimized to achieve high yields and regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK inhibitory properties.
Uniqueness
N-(1-cyclopentyl-3-methyl-1H-pyrazol-5-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique substitution pattern, which enhances its biological activity and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C21H26N6O |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-(2-cyclopentyl-5-methylpyrazol-3-yl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H26N6O/c1-12-10-18(27(24-12)15-6-4-5-7-15)23-21(28)16-11-17(14-8-9-14)22-20-19(16)13(2)25-26(20)3/h10-11,14-15H,4-9H2,1-3H3,(H,23,28) |
InChI Key |
MLESEZRFIWPYRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4CC4)C5CCCC5 |
Origin of Product |
United States |
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